molecular formula C4H10ClF3N2 B1431313 3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride CAS No. 1803605-22-2

3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride

Cat. No.: B1431313
CAS No.: 1803605-22-2
M. Wt: 178.58 g/mol
InChI Key: ZRFNCFHLHMEMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C4H10ClF3N2 and a molecular weight of 178.58 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride typically involves the reaction of 3,3,3-trifluoro-2-methylpropane-1,2-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its trifluoromethyl group imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds .

Properties

IUPAC Name

3,3,3-trifluoro-2-methylpropane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3N2.ClH/c1-3(9,2-8)4(5,6)7;/h2,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFNCFHLHMEMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride
Reactant of Route 2
3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride
Reactant of Route 3
3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride
Reactant of Route 4
3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride
Reactant of Route 5
3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride
Reactant of Route 6
3,3,3-Trifluoro-2-methylpropane-1,2-diamine hydrochloride

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